4-Nitrobenzo[d]isoxazol-3-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H5N3O3 |
|---|---|
Molecular Weight |
179.13 g/mol |
IUPAC Name |
4-nitro-1,2-benzoxazol-3-amine |
InChI |
InChI=1S/C7H5N3O3/c8-7-6-4(10(11)12)2-1-3-5(6)13-9-7/h1-3H,(H2,8,9) |
InChI Key |
JSNDPQMTXGDMIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)ON=C2N)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 4 Nitrobenzo D Isoxazol 3 Amine and Analogues
Strategies for Benzo[d]isoxazole Core Construction
The formation of the benzo[d]isoxazole core is a critical step in the synthesis of 4-Nitrobenzo[d]isoxazol-3-amine and its analogs. This bicyclic system, consisting of a benzene (B151609) ring fused to an isoxazole (B147169) ring, can be assembled through various cyclization and annulation strategies.
Cyclization Reactions for Isoxazole Ring Formation
The construction of the isoxazole ring component of the benzo[d]isoxazole system often involves intramolecular cyclization reactions. One prominent method is the electrophilic cyclization of functionally substituted acetylenes. For instance, 2-alkyn-1-one O-methyl oximes can be cyclized in the presence of electrophiles like iodine monochloride (ICl) to yield 4-iodoisoxazoles in moderate to excellent yields. researchgate.netchemicalbook.com These iodo-substituted isoxazoles are versatile intermediates that can undergo further functionalization.
Another powerful approach is the [3+2] cycloaddition reaction. This method typically involves the reaction of a nitrile oxide with a suitable dipolarophile. researchgate.net For the synthesis of highly substituted isoxazoles, including those with nitro groups, this strategy has proven effective. For example, polysubstituted phenylisoxazoles have been synthesized via [3+2] cycloaddition, with some derivatives showing significant antibacterial activity. nih.gov The reaction of nitrile oxides with 1,3-diketones, β-ketoesters, or β-ketoamides in an aqueous medium provides an environmentally friendly route to 3,4,5-trisubstituted isoxazoles. google.com
Annulation Approaches for Benzo- Ring Integration
The fusion of the benzene ring to the isoxazole core, or annulation, is a key step in forming the benzo[d]isoxazole skeleton. A notable strategy involves the palladium-catalyzed intermolecular [4+1] annulation of N-phenoxyacetamides with aldehydes. researchgate.netsciforum.net This method proceeds via C-H activation at the ortho position of the phenol-derived O-N bond, leading to the construction of the C-C and C=N bonds of the isoxazole ring simultaneously.
The cyclization of ortho-substituted nitrobenzenes is another important route. For example, the intramolecular photochemical cyclization of 2-azidobenzoic acid can yield 2,1-benzisoxazol-3(1H)-one. sciforum.net While this represents the formation of an isomer of the target scaffold, it highlights the utility of ortho-functionalized benzene rings in constructing the fused heterocyclic system.
Introduction and Functionalization of Substituents
The precise placement of the nitro and amine groups on the benzo[d]isoxazole core is crucial for the identity and properties of the final compound. This requires regioselective reactions and careful manipulation of functional groups.
Regioselective Nitration Protocols for Position 4
Achieving regioselective nitration at the 4-position of the benzo[d]isoxazole ring is a significant synthetic hurdle. While general methods for the nitration of isoxazoles exist, directing the nitro group specifically to the C4 position of the benzo-fused system requires specific strategies. One approach involves the synthesis of 4-nitro-3-phenylisoxazole derivatives through a [3+2] cycloaddition reaction, which directly incorporates the nitro group at the desired position on the isoxazole ring before the annulation step. nih.gov
An alternative strategy is the direct nitration of a pre-formed benzo[d]isoxazole. However, controlling the regioselectivity of this electrophilic aromatic substitution can be challenging and often leads to a mixture of isomers. The directing effects of existing substituents on the benzene ring play a crucial role in determining the position of nitration.
Amine Group Introduction and Derivatization at Position 3
The introduction of the amine group at the C3 position is another critical transformation. This is often achieved through the reduction of a suitable precursor, such as a nitro group or the amination of a leaving group at this position.
A common and effective method for introducing an amino group is through the reduction of a corresponding nitro group. The selective reduction of a nitro group in the presence of the isoxazole ring, which can be susceptible to cleavage under certain reductive conditions, is paramount.
Several reducing agents and conditions have been explored for this purpose. Catalytic hydrogenation using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead), is a mild method that can selectively reduce a nitro group without affecting the isoxazole ring. Another effective reagent is tin(II) chloride (SnCl₂), which is known for its chemoselectivity in reducing nitro groups in the presence of other reducible functional groups. The choice of solvent and reaction conditions is critical to ensure the stability of the benzo[d]isoxazole core during the reduction. researchgate.net
For example, the reduction of a nitro group on a substituted benzisoxazole can be achieved using hydrogen gas with a platinum catalyst in acetic acid. This highlights a viable pathway for converting a nitro-substituted intermediate to the desired amino derivative. researchgate.net
| Precursor | Reagent/Conditions | Product | Reference |
| Aromatic Nitro Compound | H₂/Pt, AcOH | Aromatic Amine | researchgate.net |
| Aromatic Nitro Compound | SnCl₂ | Aromatic Amine | researchgate.net |
| Aromatic Nitro Compound | Lindlar's Catalyst | Aromatic Amine | researchgate.net |
Table 1: Selected Reagents for the Reduction of Nitro Groups. This interactive table summarizes common reagents used for the reduction of nitro groups to amines, a key step in the synthesis of aminobenzo[d]isoxazole derivatives.
Direct Amination Techniques
The introduction of an amino group onto a pre-formed benzo[d]isoxazole ring system is a key strategy for the synthesis of compounds like this compound. Direct amination techniques typically involve the nucleophilic substitution of a suitable leaving group at the 3-position of the heterocyclic ring.
A common approach is the nucleophilic aromatic substitution (SNAr) reaction. This method requires a precursor molecule activated towards nucleophilic attack, such as a 3-halo-4-nitrobenzo[d]isoxazole. The electron-withdrawing nitro group at the 4-position enhances the electrophilicity of the C3 carbon, facilitating the displacement of a halide (e.g., chloro or bromo) by an amine nucleophile. The amine source can be ammonia, an azide (B81097) followed by reduction, or a protected amine equivalent. Analogous transformations have been demonstrated in related isoxazole systems, where 3-bromoisoxazolines smoothly react with various secondary amines, such as morpholine, or primary amines like benzylamine (B48309) to yield the corresponding 3-aminoisoxazole (B106053) derivatives researchgate.net. The reaction is typically carried out in a polar aprotic solvent in the presence of a base to neutralize the hydrogen halide formed during the reaction.
Table 1: Plausible Precursors and Reagents for Direct Amination
| Precursor | Aminating Agent | Product | Reaction Type |
|---|---|---|---|
| 3-Chloro-4-nitrobenzo[d]isoxazole | Ammonia (NH₃) | This compound | SNAr |
| 3-Bromo-4-nitrobenzo[d]isoxazole | Sodium Azide (NaN₃) then Reduction (e.g., H₂/Pd) | This compound | SNAr / Reduction |
Advanced Synthetic Approaches
Modern synthetic chemistry offers several advanced methodologies that can be applied to the synthesis of this compound and its analogues. These approaches often provide advantages in terms of efficiency, diversity, and environmental impact.
Multi-component Reaction Strategies
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are a powerful tool in heterocyclic synthesis. researchgate.netnih.gov They are prized for their atom economy, convergence, and ability to rapidly generate molecular complexity. researchgate.net
For the synthesis of the isoxazole core, various MCRs have been developed. One such strategy involves the reaction of an aldehyde, hydroxylamine (B1172632) hydrochloride, and an active methylene (B1212753) compound like malononitrile, which can yield functionalized 5-aminoisoxazoles. nih.gov Another approach uses the reaction of hydroxylamine hydrochloride, a β-ketoester such as ethyl acetoacetate, and an aldehyde, catalyzed by an acidic ionic liquid, to produce isoxazol-5(4H)-ones. scielo.brmdpi.com While not directly yielding the benzo[d]isoxazole structure, these MCRs for isoxazoles establish a precedent for convergent synthesis. A hypothetical MCR for a benzo[d]isoxazole analogue could involve the one-pot reaction of a substituted 2-hydroxybenzaldehyde, hydroxylamine, and a third component to construct the bicyclic system in a single step.
Catalyst-Mediated Synthesis
Catalysis plays a pivotal role in the modern synthesis of heterocyclic compounds, offering pathways with high selectivity and efficiency. For the benzo[d]isoxazole scaffold, transition metal-catalyzed reactions are particularly prominent.
A notable example is the palladium-catalyzed intermolecular [4+1] annulation of N-phenoxyacetamides with aldehydes. rsc.org This method constructs the benzo[d]isoxazole ring by forming C-C and C=N bonds simultaneously through a C-H activation strategy, leaving the pre-existing O-N bond intact. rsc.org Other catalytic systems for isoxazole synthesis include gold-catalyzed cascade cyclization-fluorination of 2-alkynone O-methyl oximes and iron/palladium-catalyzed sequences starting from propargylic alcohols. nih.gov Metal-free approaches, often proceeding via 1,3-dipolar cycloaddition reactions, are also widely reported for building the isoxazole ring. nih.gov
Table 2: Examples of Catalyst-Mediated Synthesis for Isoxazole Scaffolds
| Catalyst System | Reactants | Product Type | Reference |
|---|---|---|---|
| Palladium (Pd) | N-Phenoxyacetamides, Aldehydes | Benzo[d]isoxazoles | rsc.org |
| Gold (Au) | 2-Alkynone O-methyl oximes | 4-Fluoroisoxazoles | nih.gov |
| Propylamine-functionalized cellulose | Hydroxylamine, Aldehydes, β-ketoesters | Isoxazol-5(4H)-ones | mdpi.com |
Microwave-Assisted Synthetic Procedures
Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating chemical reactions. By utilizing microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often with improved product yields and purities compared to conventional heating methods. nih.govrsc.org
This technology has been successfully applied to the synthesis of various isoxazole derivatives. For instance, the 1,3-dipolar cycloaddition of nitrones with esters to form isoxazolidines can be efficiently conducted using microwave energy. beilstein-archives.org A microwave-assisted, catalyst-free, one-pot method has also been reported for the synthesis of 5-substituted isoxazoles from α-acetylenic γ-hydroxyaldehydes and hydroxylamine. nih.gov The application of MAOS to the synthesis of this compound, particularly in steps like the SNAr amination or the ring-forming cyclization, could significantly enhance the efficiency of the synthetic route.
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for an Isoxazole Analogue
| Reaction | Heating Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Niementowski Quinazoline Synthesis (analogy) | Conventional | Lengthy (hours) | Moderate | nih.gov |
| Niementowski Quinazoline Synthesis (analogy) | Microwave | Minutes | High | nih.gov |
| Three-component synthesis of Triazones | Conventional | 18-24 hours | 50-70% | rsc.org |
Synthetic Route Optimization and Yield Enhancement
Optimizing a synthetic route is crucial for transitioning a laboratory procedure to a larger-scale, more practical process. For the synthesis of this compound, several parameters can be adjusted to maximize yield and purity while minimizing waste and cost.
Key optimization strategies include:
Catalyst Selection and Loading: In catalyst-mediated steps, screening different catalysts (e.g., various palladium ligands or other transition metals) and optimizing the catalyst loading can prevent side reactions and improve turnover numbers.
Solvent and Base Effects: The choice of solvent and base can profoundly influence reaction rates and outcomes. For instance, in the [3+2] cycloaddition for forming 3,4,5-trisubstituted isoxazoles, using a base like DIPEA in an aqueous medium was found to be optimal, completing the reaction at room temperature within 1-2 hours. nih.gov
Reaction Conditions: Fine-tuning the temperature, pressure, and reaction time is fundamental. The use of microwave irradiation is a prime example of how modifying reaction conditions can lead to significant improvements. nih.gov
Starting Material Quality: Ensuring the purity of starting materials is essential to avoid the formation of impurities that can be difficult to separate from the final product.
Green Chemistry Principles: Employing principles of green chemistry, such as using water as a solvent, utilizing catalytic rather than stoichiometric reagents, and minimizing energy consumption (e.g., via MAOS), can lead to a more efficient and environmentally benign synthesis. mdpi.com
Chemical Reactivity and Reaction Mechanisms of 4 Nitrobenzo D Isoxazol 3 Amine
Reactivity of the Amino Functional Group
The primary amine (–NH₂) at the 3-position of the benzo[d]isoxazole ring is a principal site of nucleophilic reactivity. However, its chemical behavior is significantly modulated by the electronic effects of the adjacent heterocyclic system and the powerful electron-withdrawing nitro group.
A primary amine's reactivity stems from the lone pair of electrons on the nitrogen atom, which allows it to act as a nucleophile. In the case of 4-Nitrobenzo[d]isoxazol-3-amine, the nucleophilicity of this amino group is substantially diminished. This reduction is due to the strong electron-withdrawing nature (-I and -M effects) of the nitro group at the 4-position and the inherent electron-deficient character of the benzo[d]isoxazole ring. These groups pull electron density away from the amino group, making its lone pair less available to attack electrophilic centers.
Generally, the nucleophilicity of amines is influenced by several factors, as summarized in the table below. Electron-withdrawing groups, such as the nitro group, tend to decrease both the basicity and nucleophilicity of an amine. wikipedia.org
Despite its reduced nucleophilicity, the amino group of this compound can still react with potent electrophiles. Common reactions involving primary amines include acylation and alkylation.
Acylation: The amine can react with acylating agents like acyl chlorides or anhydrides to form the corresponding amide. For example, reaction with an acyl chloride would yield an N-(4-nitrobenzo[d]isoxazol-3-yl)amide. Such reactions are fundamental in medicinal chemistry for modifying scaffolds. The synthesis of various isoxazole (B147169) derivatives often involves the acylation of an amino group. nih.gov
Alkylation: Reaction with alkyl halides can lead to the formation of secondary or tertiary amines. However, these reactions may require more forcing conditions compared to the alkylation of more nucleophilic amines due to the deactivated nature of the substrate.
These reactions are crucial for the synthesis of more complex molecules derived from the 3-aminobenzo[d]isoxazole scaffold. nih.gov The table below illustrates potential products from these interactions.
Reactivity of the Nitro Group and the Benzo[d]isoxazole System
The nitro group has a profound electronic influence on the aromatic ring, making the benzo[d]isoxazole system susceptible to specific types of reactions that would not occur in its absence.
While electron-withdrawing groups like the nitro group deactivate aromatic rings towards electrophilic substitution, they strongly activate them for nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comyoutube.com This reaction involves the replacement of a leaving group on the aromatic ring by a nucleophile. In the context of the benzo[d]isoxazole ring, the nitro group at the 4-position activates positions ortho and para to it for nucleophilic attack.
The mechanism proceeds via a two-step addition-elimination process:
Addition: A strong nucleophile attacks the electron-deficient aromatic ring at a carbon atom bearing a suitable leaving group (or sometimes hydrogen), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge of this complex is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization. wikipedia.orglibretexts.orgnih.gov
Elimination: The aromaticity of the ring is restored by the departure of the leaving group, resulting in the substituted product.
Studies on 5-nitroisoxazoles have demonstrated their utility in SNAr reactions, allowing for the substitution of the nitro group itself by various O-, N-, and S-centered nucleophiles. rsc.orgnih.gov This highlights the capacity of a nitro group on an isoxazole-containing system to act as a leaving group in SNAr reactions, a pathway that could be relevant for this compound under specific conditions.
The strong electron-withdrawing effect of the 4-nitro group renders the entire benzo[d]isoxazole ring system electrophilic. This means the ring itself is susceptible to attack by strong nucleophiles. The presence of the nitro group makes the aromatic ring electron-poor and thus a good electrophile, reversing the typical nucleophilic character of a benzene (B151609) ring. masterorganicchemistry.com This electrophilicity is the driving force for the SNAr reactions discussed previously and is a defining characteristic of nitroaromatic compounds.
Isoxazole Ring Stability and Transformation Pathways
The isoxazole ring, while aromatic, is a heterocycle containing a relatively weak N-O bond, making it susceptible to cleavage under certain conditions. This can lead to various ring-opening and transformation reactions.
Research on the stability of the isoxazole ring in the drug leflunomide (B1674699) showed that it is susceptible to base-catalyzed ring opening. researchgate.net This conversion was found to be stable in acidic and neutral pH but decomposed at basic pH, with the reaction being faster at higher temperatures. researchgate.net This suggests a potential pathway for the degradation or transformation of this compound under basic conditions.
Furthermore, isoxazole rings can undergo reductive cleavage. For instance, molybdenum hexacarbonyl has been used to catalyze the reductive opening of isoxazole rings to yield enaminone intermediates, which can then cyclize to form other heterocyclic systems like pyridones. nih.gov Other studies have shown that isoxazole rings can participate in cascade reactions involving N-acylation, cycloaddition, and subsequent ring-opening. rsc.org The thermal decomposition of related isoxazoline (B3343090) rings has also been observed, proceeding via cleavage of the N-O bond. researchgate.net These findings indicate that the benzo[d]isoxazole core of the title compound is not inert and can be chemically transformed through various pathways, including base-catalyzed hydrolysis, reductive cleavage, or more complex cascade reactions.
Investigation of Ring-Opening Reactions
The cleavage of the N-O bond is a characteristic reaction of the isoxazole ring system, a process that can be initiated by thermal, photochemical, or catalytic means. For benzisoxazoles (anthranils), this ring-opening is a key step in their utilization as synthetic intermediates. researchgate.net Electron attachment to the isoxazole ring can trigger the dissociation of the O-N bond, leading to a ring-opened diradical structure. nsf.gov
In the presence of transition metal catalysts, such as gold or cobalt, anthranil (B1196931) derivatives undergo ring-opening to form reactive intermediates like α-imino gold carbenes or cobalt-nitrenoid species. researchgate.net These intermediates can then participate in a variety of synthetic transformations, including intramolecular C-H amination to form carbazoles and indoles. researchgate.net While these specific reactions have been documented for other substituted anthranils, they illustrate the fundamental reactivity pattern expected for this compound, where the N-O bond would readily cleave under appropriate catalytic conditions.
Water can also facilitate the ring-opening of certain activated isoxazoles. For instance, 2-methyl-4-nitro-3-isoxazolin-5(2H)-one reacts with water under mild conditions to generate a nitrile oxide intermediate via ring-opening. researchgate.net This highlights the lability of the isoxazole ring, especially when activated by an electron-withdrawing nitro group.
The general mechanism for such a ring-opening involves the cleavage of the N-O bond, which is the most labile bond in the heterocyclic ring. researchgate.netnsf.gov This can result in the formation of a transient diradical or a nitrene-like species, which rapidly undergoes further reactions.
Table 1: Examples of Ring-Opening Reactions in Related Isoxazole Systems
| Isoxazole Derivative | Conditions | Intermediate/Product Type | Reference |
| C7-substituted Anthranils | Cp*Co(III) catalyst | Cobalt-nitrenoid species, leading to carbazoles and indoles | researchgate.net |
| General Anthranils | Gold catalyst | α-Imino gold carbene species | researchgate.net |
| Isoxazole | Electron attachment | Ring-opened diradical anion | nsf.gov |
| 2-methyl-4-nitro-3-isoxazolin-5(2H)-one | Water, mild conditions | Carbamoylnitrile oxide | researchgate.net |
Exploration of Rearrangement Mechanisms
The intermediates formed from the ring-opening of isoxazoles are prone to undergo rearrangement reactions to form more stable products. A common pathway involves the rearrangement of the initially formed intermediates into various nitrogen-containing heterocyclic or acyclic structures.
For instance, the Hofmann and Curtius rearrangements are classic examples of reactions that proceed through an isocyanate intermediate, which can be conceptually similar to intermediates derived from 3-amino-substituted isoxazoles upon ring-opening and rearrangement. In a Hofmann rearrangement, an amide is converted to an amine with one fewer carbon atom via an isocyanate intermediate formed by treating the amide with bromine and a strong base. The Curtius rearrangement involves the thermal decomposition of an acyl azide (B81097) to an isocyanate. While not direct reactions of this compound itself, these mechanisms provide a framework for understanding potential transformations. If the 3-amino group were part of a larger rearrangement sequence initiated by ring-opening, migration of the aryl group to the nitrogen atom could occur, leading to novel structures.
Transition metal-catalyzed reactions of isoxazol-5-ones, which also feature the isoxazole core, have been shown to lead to rearrangements into pyrazole-4-carboxylic acids. This process involves a ring-opening that generates a vinyl Ru-nitrenoid intermediate, which then cyclizes to the rearranged product. The presence and nature of substituents on the isoxazole ring are critical in directing the course of these rearrangements.
Mechanistic Studies
Detailed mechanistic studies on this compound are not widely published. However, insights can be drawn from kinetic and mechanistic investigations of analogous reaction systems, such as the aminolysis of other nitro-activated aromatic compounds.
Kinetic Investigations of Reaction Pathways
Kinetic studies are crucial for elucidating reaction mechanisms, determining rate-limiting steps, and understanding the influence of various factors on reaction rates. For reactions involving amine nucleophiles, such as potential reactions of this compound, kinetic data can help distinguish between different pathways.
A study on the aminolysis of 4-nitrophenyl isonicotinate (B8489971) with cyclic secondary amines in acetonitrile (B52724) revealed complex kinetics. mdpi.com The rate of reaction was followed by monitoring the appearance of the product, and pseudo-first-order rate coefficients (kobsd) were determined. The plots of kobsd versus amine concentration were found to be either linear or curvilinear, depending on the basicity of the amine. This behavior is indicative of a multi-step mechanism involving both uncatalyzed and base-catalyzed pathways. mdpi.comnih.gov
A similar approach could be applied to study the reactions of this compound. For example, a kinetic investigation of its rearrangement or reaction with nucleophiles would involve:
Monitoring the reaction progress over time using techniques like UV-Vis spectroscopy or HPLC.
Determining pseudo-first-order rate constants under various conditions (e.g., different reactant concentrations, temperatures).
Analyzing the relationship between the observed rate constants and the concentrations of reactants to propose a rate law.
Deriving microscopic rate constants for individual steps of the proposed mechanism.
In a study on the synthesis of 3-amino-4-nitrofurazan, reaction calorimetry was used to determine the heat release rate, which is proportional to the reaction rate. cetjournal.it This allowed for the development of a kinetic model with five distinct reaction steps, and the activation energy and heat of reaction were calculated for each step. cetjournal.it
Table 2: Example of Kinetic Parameters from a Multi-Step Reaction (Synthesis of ANF) cetjournal.it
| Reaction Step | Description | Activation Energy (kJ·mol⁻¹) | Heat of Reaction (kJ·mol⁻¹) |
| Step 1 | Formation of peroxymethanesulfonic acid | 38.0 | -63.7 |
| Step 2 | Formation of 3-Amino-4-Hydroxylamino Furazan | 78.4 | -288.5 |
| Step 3 | Formation of 3-Amino-4-Nitroso Furazan | 82.2 | -419.6 |
| Step 4 | Formation of ANF (product) | 93.0 | -599.9 |
| Step 5 | Formation of DAOAF (by-product) | 90.1 | -289.4 |
Identification and Characterization of Reaction Intermediates
The direct observation and characterization of transient intermediates are fundamental to confirming a proposed reaction mechanism. In the reactions of isoxazole derivatives, several types of intermediates have been proposed or identified.
Zwitterionic Tetrahedral Intermediates (T+/-): In nucleophilic substitution reactions at a carbonyl or thiocarbonyl group, the initial attack of an amine often leads to a zwitterionic tetrahedral intermediate. nih.gov In the aminolysis of thionocarbonates, evidence for such intermediates comes from the non-linear dependence of the reaction rate on the amine concentration. nih.gov A subsequent, kinetically significant proton transfer from this intermediate to a second amine molecule can form an anionic intermediate (T-). nih.gov
Diradicals: As mentioned previously, electron capture by isoxazole can lead to the cleavage of the O-N bond, forming a ring-opened diradical anion. nsf.gov Photodetachment from this anion produces a neutral diradical species where the oxygen and nitrogen radical centers interact through space and through the remaining molecular framework. nsf.gov
Nitrenoids: In metal-catalyzed rearrangements, metal-nitrenoid species are often invoked as key intermediates. researchgate.net For example, the ruthenium-catalyzed rearrangement of isoxazol-5-ones is proposed to proceed via a vinyl Ru-nitrenoid intermediate. researchgate.net
These intermediates are typically highly reactive and are characterized using spectroscopic techniques under specific conditions (e.g., low temperature) or are inferred from trapping experiments and computational studies.
Effect of Solvent Environment on Reaction Kinetics and Mechanisms
The solvent plays a critical role in chemical reactions by solvating reactants, intermediates, and transition states, which can significantly influence reaction rates and even alter the mechanism.
In the kinetic study of thionocarbonate aminolysis, a mixed solvent system of 44 wt % ethanol-water was used. nih.gov The polarity of the solvent can affect the stability of charged intermediates. For instance, polar protic solvents can stabilize zwitterionic intermediates like T+/- through hydrogen bonding, potentially lowering the activation energy for their formation.
The choice of solvent can also control reaction pathways. In a study on the ring-opening of a nitroisoxazolone, the reaction in methanol (B129727) produced different products (an α-alkoxy-β-nitroenamine and an α-nitromalonic acid amide ester) compared to the reaction in water, which generated a nitrile oxide. researchgate.net This demonstrates the profound influence of the solvent in directing the reaction toward different mechanistic pathways. Similarly, the reactivity of this compound would be expected to be highly dependent on the solvent environment, with polar solvents favoring pathways that involve charged intermediates and transition states.
Spectroscopic and Structural Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
No experimental ¹H NMR, ¹³C NMR, or 2D NMR data for 4-Nitrobenzo[d]isoxazol-3-amine was found in the searched literature.
Proton Nuclear Magnetic Resonance (¹H NMR)
Specific chemical shifts, coupling constants, and signal multiplicities for the protons of this compound are not available.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
A data table of ¹³C NMR chemical shifts cannot be provided as no experimental data was found.
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
There are no available studies detailing the use of 2D NMR techniques for the structural elucidation of this compound.
Mass Spectrometry (MS)
No mass spectrometry data, including molecular ion peaks or fragmentation patterns from either low-resolution or high-resolution mass spectrometry (HRMS), could be located for this compound.
Infrared (IR) Spectroscopy
Experimentally determined IR absorption frequencies for the functional groups (such as NH₂, NO₂) and the benzisoxazole core of this compound are not available in the provided search results.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Information regarding the maximum absorption wavelengths (λmax) for this compound in any solvent is not available.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable information on bond lengths, bond angles, and intermolecular interactions, which collectively dictate the material's macroscopic properties.
Theoretical Application to this compound:
For a successful X-ray diffraction analysis of this compound, the initial and most critical step is the cultivation of a high-quality single crystal. The process typically involves dissolving the compound in a suitable solvent or a mixture of solvents and allowing the solvent to evaporate slowly, or using other crystallization techniques such as vapor diffusion or cooling.
Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is meticulously recorded and analyzed. The structural solution and refinement process would be expected to reveal key structural parameters. For instance, the analysis of a related benzimidazole-based thiourea (B124793) derivative, which also features aromatic and heterocyclic rings, involved detailed examination of bond lengths, bond angles, and torsion angles to confirm its molecular geometry nih.gov.
Expected Structural Insights:
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are indispensable for the separation of compounds from a mixture and for the assessment of their purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are among the most powerful and commonly employed techniques in this regard.
High-Performance Liquid Chromatography (HPLC):
HPLC is a versatile technique for the analysis of non-volatile and thermally sensitive compounds, making it well-suited for aromatic and heterocyclic compounds like this compound. The separation is based on the differential partitioning of the analyte between a stationary phase and a mobile phase.
A typical HPLC method for purity assessment would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection is commonly achieved using a UV-Vis detector, as the nitroaromatic and benzisoxazole chromophores are expected to absorb strongly in the UV region. The purity of the compound is determined by integrating the peak area of the main component and any impurities. For related new 3-substituted-2,1-benzisoxazoles, purity was confirmed to be in the range of 96–99% using LC-PDA-MS methods researchgate.net. While specific HPLC parameters for this compound are not published, commercial suppliers often provide HPLC data as part of their quality control bldpharm.com.
Gas Chromatography (GC):
Gas chromatography is a powerful technique for the separation and analysis of volatile compounds. For aromatic amines, which can be challenging to analyze by GC due to their polarity and potential for peak tailing, derivatization is often employed to enhance volatility and improve chromatographic performance. However, for a compound like this compound, its thermal stability would be a critical consideration.
The analysis would typically be performed on a capillary column with a suitable stationary phase. A flame ionization detector (FID) or a more selective nitrogen-phosphorus detector (NPD) could be used for detection. The purity is assessed by comparing the peak area of the analyte to the total area of all peaks in the chromatogram. For related compounds like 3-aminoisoxazole (B106053), GC is used to determine purity, with some suppliers specifying a purity of over 98.0% by GC nih.gov.
Below is a hypothetical data table illustrating the kind of information that would be generated from chromatographic analyses for purity assessment.
| Compound Name | Analytical Method | Stationary Phase | Mobile Phase/Carrier Gas | Purity (%) |
| This compound | HPLC | C18 | Acetonitrile/Water | >98 |
| This compound | GC | DB-5 | Helium | >98 |
This table is illustrative and represents typical data that would be sought for purity assessment. Specific, verified data for this compound is not available in the cited literature.
Theoretical and Computational Chemistry Studies
Electronic Structure Calculations
Electronic structure calculations are foundational to modern computational chemistry, providing a basis for understanding the physical and chemical properties of a molecule.
Density Functional Theory (DFT) is a robust quantum mechanical method used to determine the ground-state electronic structure of molecules. The process begins with geometry optimization, where the molecule's three-dimensional arrangement of atoms is adjusted to find the lowest energy conformation, known as the equilibrium geometry. For 4-Nitrobenzo[d]isoxazol-3-amine, this would involve calculating the precise bond lengths, bond angles, and dihedral angles.
Once the optimized geometry is obtained, various electronic properties can be calculated. These properties, such as total energy, dipole moment, and the distribution of atomic charges, are crucial for predicting the molecule's polarity and intermolecular interactions. Such calculations have been performed on related molecules, like nitroaniline derivatives, often using the B3LYP functional with a basis set like 6-31G** or higher to balance accuracy and computational cost.
Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative)
This table illustrates the type of data that would be generated from a DFT geometry optimization. The values are not from actual research and are for demonstrative purposes only.
| Parameter | Bond/Angle | Hypothetical Value |
| Bond Length | C-N (amino) | 1.37 Å |
| C-N (nitro) | 1.48 Å | |
| N-O (nitro) | 1.22 Å | |
| C=N (isoxazole) | 1.31 Å | |
| Bond Angle | O-N-O (nitro) | 125° |
| H-N-H (amino) | 118° | |
| C-C-N (amino) | 121° |
A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted onto the molecule's electron density surface, using a color scale to indicate electrostatic potential.
For this compound, one would expect to see:
Negative Potential (Red/Yellow): Regions of high electron density, typically found around electronegative atoms. These areas are susceptible to electrophilic attack. For this molecule, strong negative potentials would be anticipated around the oxygen atoms of the nitro group and the nitrogen atom of the isoxazole (B147169) ring.
Positive Potential (Blue): Regions of low electron density or electron deficiency, usually located around hydrogen atoms, particularly those of the amino group. These sites are prone to nucleophilic attack.
The MEP analysis helps in understanding non-covalent interactions, such as hydrogen bonding, which are critical for biological activity and crystal packing.
Frontier Molecular Orbital (FMO) theory is central to explaining chemical reactivity and electronic transitions. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a better electron donor.
LUMO: Represents the ability of a molecule to accept electrons. A lower LUMO energy signifies a better electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A small gap suggests the molecule is more reactive and can be easily excited. For this compound, the electron-withdrawing nitro group would be expected to significantly lower the LUMO energy, making it a potential site for nucleophilic attack, while the amino group would raise the HOMO energy.
Table 2: Representative Frontier Molecular Orbital Data (Illustrative)
This table shows typical data obtained from an FMO analysis. These values are for illustrative purposes and are not from published research on the target compound.
| Parameter | Calculation Method | Hypothetical Energy (eV) |
| E(HOMO) | DFT/B3LYP/6-311++G(d,p) | -6.5 eV |
| E(LUMO) | DFT/B3LYP/6-311++G(d,p) | -2.8 eV |
| HOMO-LUMO Gap | DFT/B3LYP/6-311++G(d,p) | 3.7 eV |
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling allows for the detailed investigation of chemical reaction pathways, providing insights that are often difficult to obtain experimentally.
To understand how a reaction occurs, chemists use computational methods to locate the transition state (TS)—the highest energy point along the lowest energy reaction path connecting reactants and products. Characterizing the TS structure is crucial for understanding the steric and electronic factors that control a reaction.
Once the reactant, product, and transition state structures are optimized, the activation energy (Ea) can be calculated. This is the energy difference between the reactants and the transition state. A lower activation energy implies a faster reaction rate. For reactions involving this compound, such as electrophilic substitution or nucleophilic attack, calculating the activation energies for different possible pathways would reveal the most likely reaction mechanism. For example, in studies of amine group inversion in related molecules, the transition state is found to be planar, and the energy barrier is calculated to understand the dynamics of this process.
A Potential Energy Surface (PES) is a multidimensional map that describes the potential energy of a system as a function of its atomic coordinates. For a chemical reaction, a PES provides a complete picture of all possible geometric arrangements and their corresponding energies.
By mapping the PES, chemists can identify all stable molecules (energy minima) and transition states (saddle points). This allows for the visualization of the entire reaction pathway, including any intermediate steps. For a molecule like this compound, a PES could be constructed to study reactions like its synthesis, decomposition, or interaction with other molecules. This would involve systematically changing key bond lengths and angles and calculating the energy at each point, a computationally intensive but highly informative process.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations generate a trajectory of a system by solving Newton's equations of motion for a system of interacting particles, providing a detailed view of the conformational changes and intermolecular interactions.
While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the application of this technique to related heterocyclic compounds like benzoxazole (B165842) and benzimidazole (B57391) derivatives provides a framework for understanding its potential utility. rsc.orgresearchgate.net For instance, MD simulations have been successfully employed to investigate the stability of benzoxazole derivatives when interacting with biological targets such as DNA or proteins. scielo.br These studies often analyze parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the stability of the molecule and its complexes. researchgate.net
In a hypothetical MD simulation of this compound, one could investigate its behavior in various solvent environments to understand its solvation dynamics. The simulation would track the interactions between the nitro and amine groups with solvent molecules, revealing how these functional groups influence the local solvent structure. Furthermore, if this compound were to be studied for its potential interaction with a biological macromolecule, MD simulations could elucidate the binding mode and the stability of the resulting complex. researchgate.net Key interactions, such as hydrogen bonds formed by the amine group or electrostatic interactions involving the nitro group, would be identified and their persistence over the simulation time analyzed.
Table 1: Potential Parameters for MD Simulation of this compound
| Parameter | Description | Potential Insights for this compound |
| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of a superimposed molecule and a reference structure over time. | Indicates the structural stability of the molecule's conformation. |
| Root-Mean-Square Fluctuation (RMSF) | Measures the deviation of each atom from its average position over the course of the simulation. | Highlights flexible regions of the molecule, such as the amine and nitro groups. |
| Radius of Gyration (Rg) | Represents the root-mean-square distance of the atoms from their common center of mass. | Provides information about the compactness of the molecule's structure. |
| Hydrogen Bond Analysis | Identifies and quantifies the formation and breaking of hydrogen bonds between the molecule and its surroundings. | Reveals the specific interactions of the amine and nitro groups with protic solvents or biological residues. |
Solvent Effects Modeling in Reaction Systems
The choice of solvent can significantly influence the rate, mechanism, and outcome of a chemical reaction. springernature.com Solvent effects modeling aims to understand and predict these influences through computational methods. These models can be broadly categorized into explicit and implicit solvent models.
Explicit solvent models treat individual solvent molecules as part of the simulation, providing a detailed picture of solute-solvent interactions. nih.gov Implicit solvent models, such as the polarizable continuum model (PCM), represent the solvent as a continuous medium with a defined dielectric constant, offering a computationally less expensive approach. uci.edu
For a molecule like this compound, the polarity of the solvent is expected to play a crucial role in its reactivity. The presence of both a hydrogen bond donor (the amine group) and a polar, electron-withdrawing nitro group suggests that its ground and excited state properties could be sensitive to the solvent environment. For example, studies on other nitroaromatic compounds have shown that solvent polarity can affect their photochemical degradation and electronic structure. uci.edu In protic solvents, the amine group can form hydrogen bonds, which can stabilize the molecule and potentially alter its reactivity in nucleophilic or electrophilic reactions. youtube.com Conversely, the polar nitro group will interact strongly with polar solvents.
Computational modeling can predict how the energy levels of the frontier molecular orbitals (HOMO and LUMO) of this compound change in different solvents. This information is vital for understanding its reactivity in various chemical environments. For instance, a polar solvent might stabilize a polar transition state, thereby accelerating a reaction.
Table 2: Predicted Solvent Effects on Properties of this compound
| Property | Effect of Increasing Solvent Polarity | Rationale |
| Ground State Energy | Stabilization (Lower Energy) | Favorable dipole-dipole interactions between the polar molecule and polar solvent. |
| UV-Vis Absorption Spectrum | Potential for solvatochromic shifts (red or blue shift) | Differential stabilization of the ground and excited states by the solvent. |
| Reactivity in SNAr reactions | Dependent on the specific reaction mechanism | Stabilization of charged intermediates or transition states can alter reaction rates. youtube.com |
| Acidity/Basicity | Can be altered | Stabilization of the conjugate acid or base by the solvent. |
Structure-Reactivity and Structure-Property Relationship Studies
Structure-Reactivity and Structure-Property Relationship studies aim to establish a correlation between the chemical structure of a molecule and its reactivity or physical properties. A powerful tool in this field is the Quantitative Structure-Activity Relationship (QSAR) analysis, which develops mathematical models to predict the activity of compounds based on their molecular descriptors. nih.govnih.gov
For this compound, a QSAR study would involve calculating various molecular descriptors that quantify its structural, electronic, and physicochemical properties. These descriptors can then be correlated with experimentally determined reactivity data or other properties of interest.
Key descriptors for a nitroaromatic compound like this would include:
Electronic Descriptors: These describe the electronic characteristics of the molecule. The energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are crucial. EHOMO is related to the ability to donate electrons, while ELUMO is related to the ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity. sciencepub.net The strong electron-withdrawing nature of the nitro group significantly lowers the LUMO energy, making the aromatic ring susceptible to nucleophilic attack. The electron-donating amine group, in contrast, raises the HOMO energy.
Steric Descriptors: These relate to the size and shape of the molecule. Descriptors like molecular volume and surface area can influence how the molecule interacts with other reactants or a binding site.
Hydrophobicity Descriptors: The octanol-water partition coefficient (logP) is a common measure of a molecule's hydrophobicity, which affects its solubility and transport properties.
QSAR studies on nitroaromatic compounds have successfully modeled their toxicity and mutagenicity. nih.govresearchgate.net These studies often find that electronic parameters, such as the energy of the LUMO, and hydrophobicity are key determinants of biological activity. osti.gov
Table 3: Key Molecular Descriptors for Structure-Reactivity Studies of this compound
| Descriptor Type | Specific Descriptor | Significance for this compound |
| Electronic | ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | A lower ELUMO, due to the nitro group, indicates a higher susceptibility to nucleophilic attack and potential for certain types of reactivity. researchgate.net |
| Electronic | EHOMO (Energy of Highest Occupied Molecular Orbital) | A higher EHOMO, influenced by the amine group, relates to the molecule's ability to act as an electron donor. |
| Electronic | Dipole Moment | The magnitude of the dipole moment reflects the overall polarity of the molecule, influencing its interactions with polar environments. |
| Steric | Molecular Volume/Surface Area | These parameters can affect the accessibility of the reactive sites on the molecule. |
| Hydrophobicity | logP (Octanol-Water Partition Coefficient) | Determines the distribution of the compound between aqueous and lipid phases, which is important for its environmental fate and biological interactions. |
By systematically modifying the structure of this compound, for example, by changing the position of the nitro group or introducing other substituents, and then calculating these descriptors, a predictive model for its reactivity or other properties could be developed.
Advanced Applications in Chemical Research
Ligand Design and Coordination Chemistry with Metal Centers
The molecular architecture of 4-Nitrobenzo[d]isoxazol-3-amine, featuring both a heterocyclic nitrogen atom and an exocyclic amino group, presents multiple potential coordination sites for metal ions. This makes it an interesting candidate for the design of novel ligands in coordination chemistry. The nitrogen atom of the isoxazole (B147169) ring and the nitrogen of the amino group can act as Lewis bases, donating their lone pairs of electrons to form coordinate bonds with transition metal centers.
The presence of the electron-withdrawing nitro group on the benzene (B151609) ring significantly influences the electronic properties of the molecule. This group modulates the electron density on the potential donor atoms, thereby affecting the stability and properties of the resulting metal complexes. Research into the coordination chemistry of analogous nitro-substituted amino-heterocycles has demonstrated their ability to form stable complexes with a variety of metals. For instance, the related compound 4-amino-3-nitrobenzoic acid has been successfully used to synthesize a manganese(II) complex. nih.gov In this complex, the ligand coordinates to the metal center through the oxygen atoms of the carboxylic group. nih.gov By analogy, this compound is expected to coordinate through its nitrogen atoms, potentially acting as a bidentate or a bridging ligand, leading to the formation of polynuclear complexes with interesting magnetic or catalytic properties.
The specific geometry and electronic structure of the resulting coordination compounds would be dependent on the metal ion, the reaction conditions, and the coordination mode of the ligand. The study of such complexes is crucial for the development of new catalysts, magnetic materials, and therapeutic agents.
Development of Chemical Probes and Tags for Research Applications
The structural similarity of the benzo[d]isoxazole core to other fluorescent scaffolds has prompted investigations into the use of its derivatives as chemical probes and labeling agents.
Design and Synthesis of Fluorescent Labeling Agents (analogous to NBD-compounds)
The 7-nitrobenz-2-oxa-1,3-diazole (NBD) group is a well-established fluorophore used extensively in biochemical and biological research. nih.gov NBD-based reagents, such as NBD chloride (NBD-Cl) and NBD fluoride (B91410) (NBD-F), are typically non-fluorescent on their own but become highly fluorescent upon reaction with primary or secondary amines to form fluorescent adducts. biotium.com This property makes them excellent tools for labeling and detecting amino acids, peptides, and proteins. biotium.comnih.gov The fluorescence of NBD compounds is often sensitive to the polarity of their environment, making them useful probes for studying membrane dynamics and protein conformations. nih.govbiotium.com
Given that this compound contains a nitro-substituted aromatic system, it shares a conceptual framework with NBD compounds. The core structure is a potential fluorophore, and the amino group provides a reactive handle for conjugation to other molecules. While direct research on the fluorescence of this compound is not extensively documented, its structural analogy to NBD suggests that it could serve as a foundational scaffold for a new class of fluorescent probes. By modifying the amino group, it would be possible to attach this moiety to biomolecules, and the resulting conjugate's fluorescence could be used for imaging and quantification. The specific excitation and emission wavelengths would need to be experimentally determined but are anticipated to be in the visible range, a desirable feature for biological applications.
Role as Key Intermediates and Building Blocks in Complex Organic Synthesis
The isoxazole ring is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. researchgate.net Derivatives of isoxazole are known to exhibit a wide range of pharmacological activities. nih.gov Consequently, substituted isoxazoles, including this compound, are valuable intermediates for the synthesis of more complex molecules.
The reactivity of this compound is dictated by its functional groups. The amino group can be readily diazotized and converted into a variety of other functional groups, such as halogens, hydroxyls, or cyano groups, via Sandmeyer or related reactions. This versatility allows for the introduction of diverse substituents onto the benzoisoxazole core. Furthermore, the nitro group can be reduced to an amino group, providing another site for further functionalization.
The isoxazole ring itself can undergo ring-opening reactions under specific conditions, such as reductive cleavage, to yield acyclic compounds with different functionalities. nih.gov This strategy has been employed in the synthesis of pyridones from isoxazole precursors. nih.gov Therefore, this compound can serve as a masked precursor for other heterocyclic systems or highly functionalized acyclic molecules. Its role as a building block is critical in combinatorial chemistry and the generation of libraries of compounds for drug discovery and other applications. The synthesis of various isoxazole derivatives often involves cycloaddition reactions or the condensation of primary nitro compounds with aldehydes or ketones. researchgate.netnih.gov
Applications in Materials Science (e.g., precursors for optoelectronic materials)
The field of materials science is constantly in search of novel organic molecules with unique electronic and photophysical properties for the development of advanced materials. The extended π-system of the benzo[d]isoxazole core, coupled with the electron-donating amino group and the electron-withdrawing nitro group, creates a "push-pull" electronic structure. This type of architecture is known to give rise to interesting optical and electronic properties, including nonlinear optical (NLO) activity and fluorescence.
Molecules with significant charge-transfer character are often precursors for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic devices. While the direct application of this compound in this context is still an emerging area of research, its structural features are highly promising. By incorporating this molecule into larger polymeric or dendritic structures, it may be possible to create materials with tailored electronic properties. For instance, its use as a monomer in polymerization reactions could lead to the formation of conductive polymers or materials with high charge-carrier mobility. The nitro and amino groups also offer sites for tuning the solid-state packing of the molecules, which is a critical factor in determining the bulk electronic properties of the material. The investigation of its thermal stability and thin-film forming capabilities will be crucial for its potential integration into electronic devices.
Q & A
Q. What are the recommended synthetic routes for 4-Nitrobenzo[d]isoxazol-3-amine?
A common approach involves functionalizing benzo[d]isoxazol-3-amine derivatives via halogenation followed by nitration. For example, 5-bromobenzo[d]isoxazol-3-amine can be converted to its Boc-protected intermediate, which is then subjected to Suzuki-Miyaura coupling with boronic acids to introduce aryl groups. Subsequent nitration at the 4-position using mixed acid (HNO₃/H₂SO₄) yields the nitro derivative . Alternative routes include transannulation reactions with aryl methyl ketones and enaminones under I₂-DMSO conditions, forming pyrimidine scaffolds that can be further modified .
Q. How can the purity and identity of this compound be confirmed?
Analytical techniques include:
- ¹H NMR : Characteristic peaks for the nitro group (δ 8.5–9.0 ppm for aromatic protons adjacent to NO₂) and isoxazole NH₂ (δ 5.0–6.0 ppm, broad). For example, in a derivative, NH₂ protons appear as a singlet at δ 7.21–7.24 .
- HPLC-MS : To confirm molecular weight (e.g., [M+H]+ at m/z 208.05) and assess purity (>95%).
- Elemental Analysis : Validate C, H, N, and O percentages (e.g., calculated for C₇H₅N₃O₃: C 47.99%, H 2.88%, N 23.99%, O 25.14%) .
Q. What physicochemical properties are critical for handling this compound?
Key properties include:
- Hydrogen-bonding capacity : 1 donor (NH₂) and 3 acceptors (two from isoxazole ring, one from NO₂), influencing solubility in polar solvents like DMSO or THF .
- LogP : Estimated at 1.2–1.5, suggesting moderate lipophilicity.
- Stability : Sensitive to strong acids/bases; store at 2–8°C under inert atmosphere to prevent decomposition .
Advanced Research Questions
Q. How can transannulation reactions expand the utility of this compound in heterocyclic synthesis?
The nitro group enhances electrophilicity, enabling participation in multicomponent reactions. For instance, I₂-DMSO-mediated transannulation with aryl methyl ketones and enaminones forms pyrimidine derivatives via [3+1+2] cyclization. The nitro group can later be reduced to an amine for further functionalization (e.g., coupling with pharmaceuticals like sulfonamides) .
Q. What strategies resolve contradictions in reported synthetic yields for nitro-substituted isoxazoles?
Discrepancies often arise from competing side reactions (e.g., over-nitration or ring-opening). Mitigation strategies include:
Q. How does the nitro group influence the compound’s reactivity in cross-coupling reactions?
The nitro group acts as a strong electron-withdrawing group, activating the aromatic ring for nucleophilic aromatic substitution (SNAr) but deactivating it for electrophilic reactions. For example, in SNAr with trifluorobenzenesulfonamide, the nitro group directs substitution to the 4-position, enabling efficient sulfonamide bond formation .
Q. What are the applications of this compound in medicinal chemistry?
It serves as a precursor for isoform-selective inhibitors (e.g., NaV1.7 sodium channel blockers). After nitro reduction to an amine, the compound can be coupled with pharmacophores like hydroxyphenyl boronic acids or sulfonamides. Derivatives have also been radiolabeled (e.g., with ¹¹C) for PET imaging of enzyme targets .
Methodological Considerations
Q. How to address challenges in characterizing crystalline derivatives of this compound?
Single-crystal X-ray diffraction is ideal for resolving ambiguities in regiochemistry. For example, in a related compound (N-(4-Chlorobenzylidene)-3,4-dimethyl-isoxazol-5-amine), bond angles (e.g., O1–N2–C10 = 105.29°) and torsion angles confirm the isoxazole ring geometry .
Q. What safety precautions are required when handling this compound?
Based on analogs (e.g., isoxazol-3-amine):
- GHS Hazards : Skin/eye irritation (H315, H319), respiratory tract irritation (H335).
- PPE : Nitrile gloves, safety goggles, and fume hood use.
- Spill management : Neutralize with sodium bicarbonate and adsorb with inert material .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
